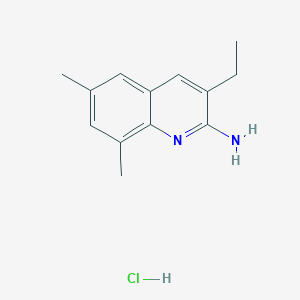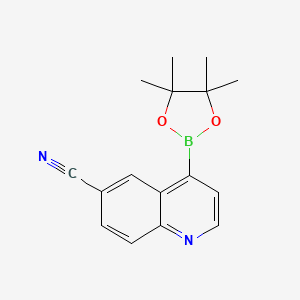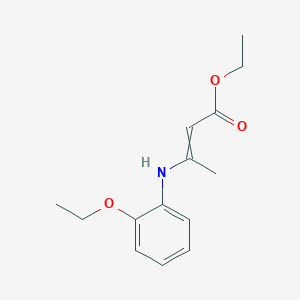![molecular formula C19H15FN2O5 B12635379 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-氟苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸是一种结构独特的复杂有机化合物,包含氟苯基和羟基苯基基团。由于其潜在的生物活性及其在有机合成中作为构建单元的作用,该化合物在科学研究的各个领域都引起了关注。
准备方法
合成路线和反应条件
5-(4-氟苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯环的形成: 第一步涉及通过环化反应形成吡咯环。这可以通过在酸性条件下使合适的二酮与胺反应来实现。
氟苯基基团的引入: 氟苯基基团可以通过傅-克酰化反应引入,其中氟苯衍生物在路易斯酸催化剂存在下与酰氯反应。
羟基苯基基团的添加: 羟基苯基基团通常通过亲核芳香取代反应添加,其中酚衍生物与吡咯环上的合适离去基反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基苯基基团处,导致形成醌衍生物。
还原: 还原反应可以在羰基发生,将其转化为醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
氧化: 醌衍生物。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
5-(4-氟苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗炎和抗癌特性。
医学: 作为药物开发的潜在先导化合物进行研究。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
5-(4-氟苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与各种生物途径的酶、受体和其他蛋白质。该化合物的效应是通过与这些靶标结合介导的,导致其活性调节,从而产生随后的生物反应。
相似化合物的比较
类似化合物
5-(4-氯苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸: 结构相似,但氟原子被氯原子取代。
5-(4-甲基苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸: 结构相似,但氟原子被甲基取代。
独特性
5-(4-氟苯基)-3-(2-羟基苯基)-4,6-二氧代八氢吡咯并[3,4-c]吡咯-1-羧酸中氟苯基基团的存在赋予了其独特的性质,例如提高的亲脂性和与生物靶标特异性相互作用的潜力。这使其有别于其类似物,并在某些应用中可能更有效。
属性
分子式 |
C19H15FN2O5 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-1-(2-hydroxyphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C19H15FN2O5/c20-9-5-7-10(8-6-9)22-17(24)13-14(18(22)25)16(19(26)27)21-15(13)11-3-1-2-4-12(11)23/h1-8,13-16,21,23H,(H,26,27) |
InChI 键 |
NRVUKFSIEGMACV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


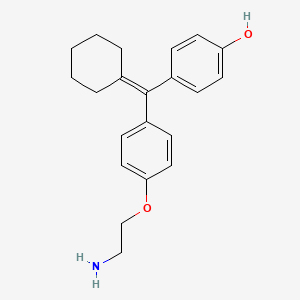
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12635343.png)
![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
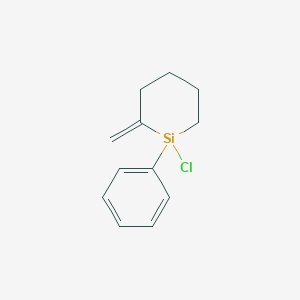
![5-(2-methyloctan-2-yl)-2-[(1S)-2,2,3,4,4-pentadeuterio-3-hydroxycyclohexyl]phenol](/img/structure/B12635360.png)
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
